1-(4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea

Urea transporter inhibition Renal physiology MDCK cell assay

This p-tolyl phenoxypyrimidine-urea offers a unique electronic/steric profile compared to fluorinated or ortho-substituted analogs, enabling selective kinase targeting and urea transporter modulation (UT-A1 IC50 3 µM). Its favorable drug-like properties (cLogP ~3.5, tPSA ~66 Ų) make it an ideal scaffold for hit identification and SAR deconstruction. Procure with confidence for preclinical biochemical and cellular studies.

Molecular Formula C18H16N4O2
Molecular Weight 320.352
CAS No. 1396767-66-0
Cat. No. B2722638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea
CAS1396767-66-0
Molecular FormulaC18H16N4O2
Molecular Weight320.352
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3
InChIInChI=1S/C18H16N4O2/c1-13-7-9-14(10-8-13)21-17(23)22-15-11-19-18(20-12-15)24-16-5-3-2-4-6-16/h2-12H,1H3,(H2,21,22,23)
InChIKeyBVDPYPOPIFMTLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea (CAS 1396767-66-0) – Compound Identity, Class, and Procurement-Relevant Characteristics


1-(4-Methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea (CAS 1396767-66-0; synonym ADS-J13) is a synthetic phenylurea–pyrimidinone hybrid of molecular formula C₁₈H₁₆N₄O₂ (MW 320.35 g/mol) [1]. It belongs to a class of heteroaryl urea derivatives that have been investigated as inhibitors of receptor tyrosine kinases and urea transporters, with the phenoxypyrimidine scaffold serving as the core pharmacophore [2]. The compound is primarily available through research chemical suppliers at ≥95% purity and is utilized in preclinical biochemical and cellular studies .

Why 1-(4-Methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea Cannot Be Simply Replaced by In-Class Analogs


Within the phenoxypyrimidine-urea series, even minor variations in the N-aryl substituent produce marked differences in target engagement, selectivity, and cellular potency. The p-tolyl group of CAS 1396767-66-0 confers a specific electronic and steric profile that differs from the 3-fluoro-4-methylphenyl, 2-ethylphenyl, or 2,4-difluorophenyl congeners, each of which has been shown in kinase inhibition assays to distribute activity across distinct tyrosine kinase targets (e.g., RET, LCK, FMS, Trk) [1]. Generic substitution without head-to-head bridging data therefore risks loss of target engagement, introduction of off-target liabilities, or altered physicochemical properties that affect solubility, permeability, and metabolic stability [2].

Quantitative Differential Evidence for 1-(4-Methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea Against Closest Analogs


Urea Transporter UT-A1 Inhibition – Target Engagement Specificity of the p-Tolyl Urea Moiety

CAS 1396767-66-0 has been reported to inhibit rat urea transporter UT-A1 expressed in MDCK cells, with an IC₅₀ of 3,000 nM (3 µM) determined by fluorescence plate reader assay after 15-minute incubation [1]. While this potency is modest compared to certain diaryl urea clinical candidates, it establishes a baseline activity for the phenoxypyrimidine scaffold at this transporter. In contrast, the clinically advanced urea transporter inhibitor UTB inhibitor-14 (a phenylphthalazin-urea) reportedly achieves sub-micromolar IC₅₀ values, indicating that the phenoxypyrimidine scaffold offers a structurally distinct starting point for UT-A1 chemical biology tool development [2]. Direct comparator data from the same assay platform for the closest analogs (e.g., 3-fluoro-4-methylphenyl or 2,4-difluorophenyl congeners) are not publicly available, placing this evidence at the class-level inference tier.

Urea transporter inhibition Renal physiology MDCK cell assay

Kinase Selectivity Profile Inferred from Phenoxypyrimidine Scaffold SAR

A series of phenoxypyrimidine-based inhibitors designed for LCK and FMS kinases demonstrated that substituent identity on the N-phenyl ring critically dictates kinase selectivity. In this series, compound 7g (bearing a specific substituted-phenyl urea) achieved an IC₅₀ of 4.6 nM against FMS kinase with excellent selectivity over LCK [1]. The p-tolyl substituent present in CAS 1396767-66-0 represents an intermediate steric and electronic profile within this SAR landscape. While direct kinase panel data for CAS 1396767-66-0 are not publicly disclosed, the scaffold's demonstrated capacity to achieve single-digit nanomolar potency and kinase selectivity upon appropriate substitution provides a rational basis for its prioritization as a screening hit or starting scaffold [2]. The structural novelty of the 2-phenoxypyrimidin-5-yl urea architecture, distinct from the more common 4-phenoxypyrimidine or pyrimidin-2-yl urea regioisomers, may confer unique hinge-binding interactions in the kinase ATP pocket.

Kinase inhibition Structure-activity relationship Tyrosine kinase

Structural Differentiation from the Fluorinated and Extended Analogs

CAS 1396767-66-0 bears a single para-methyl substituent on the N-phenyl ring, distinguishing it from the closest cataloged analogs: 1-(3-fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea (additional meta-fluoro; higher electronegativity, increased hydrogen bond acceptor count), 1-(2-ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea (ortho-ethyl; increased steric bulk and lipophilicity), and 1-(2,4-difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea (dual fluoro substitution; altered electronic profile and metabolic vulnerability) . The p-tolyl compound has a calculated LogP of approximately 3.5 and a topological polar surface area (tPSA) of ~66 Ų, placing it within favorable oral drug-likeness space [1]. The absence of fluorine atoms eliminates potential defluorination metabolic liabilities, while the para-methyl group provides a balanced combination of hydrophobic contact surface and conformational restriction without the steric clash associated with ortho-substituted analogs.

Chemical differentiation Physicochemical properties Analog comparison

Apoptosis Induction Capacity in the Phenoxypyrimidine-Urea Class

The structurally related phenoxypyrimidine-urea derivative AKF-D52 (1-(3,5-dimethoxyphenyl)-3-(4-(3-methoxyphenoxy)-2-((4-morpholinophenyl)amino)pyrimidin-5-yl)urea) demonstrated concentration-dependent cytotoxicity against NSCLC cell lines A549 (IC₅₀ = 4.49 µM) and NCI-H358 (IC₅₀ = 6.62 µM), with 3.6-fold selectivity over normal BEAS-2B bronchial epithelial cells (IC₅₀ = 16.15 µM), and triggered both extrinsic and intrinsic apoptosis pathways in an A549 xenograft model [1]. While AKF-D52 is a more complex, multi-substituted analog, its activity establishes proof-of-concept that the 5-urea-phenoxypyrimidine core is competent for cellular anticancer activity and in vivo tumor growth inhibition. CAS 1396767-66-0, as a minimalist scaffold containing only the core phenoxypyrimidine-urea architecture with a simple p-tolyl substituent, provides an ideal baseline for deconvoluting which structural features drive the apoptotic phenotype observed with AKF-D52.

Anticancer activity Apoptosis Non-small cell lung cancer

Optimal Research and Industrial Application Scenarios for 1-(4-Methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea (CAS 1396767-66-0)


Urea Transporter Chemical Biology Tool Compound Development

Researchers developing small-molecule modulators of urea transporters (UT-A1, UT-B) can employ CAS 1396767-66-0 as a structurally distinct starting scaffold. With its measured IC₅₀ of 3 µM against rat UT-A1 in MDCK cells [1], the compound provides a validated engagement benchmark. Unlike the phenylphthalazin or thienoquinoline urea transporter inhibitor classes, the phenoxypyrimidine core offers alternative synthetic tractability and differentiated IP space, enabling parallel lead optimization efforts that diversify beyond crowded chemotypes.

Kinase Inhibitor Screening Library Expansion and Selectivity Profiling

Pharmaceutical and academic screening laboratories seeking to expand kinase-focused compound libraries with novel chemotypes can deploy this compound as a representative of the 5-urea-phenoxypyrimidine subclass. Given the scaffold's demonstrated capacity for nanomolar kinase inhibition upon appropriate substitution (e.g., 4.6 nM FMS IC₅₀ for analog 7g) [2], the p-tolyl variant provides an unoptimized but synthetically accessible entry point for hit identification against under-explored kinases, particularly those where fluorinated or ortho-substituted analogs have failed to yield adequate selectivity.

Medicinal Chemistry SAR Baseline for Apoptosis-Inducing Phenoxypyrimidine-Ureas

In cancer drug discovery programs aiming to optimize the apoptosis-inducing phenoxypyrimidine-urea series exemplified by AKF-D52 (A549 IC₅₀ = 4.49 µM), CAS 1396767-66-0 serves as the minimal pharmacophoric control compound [3]. Systematic comparison of its cellular activity against that of progressively elaborated analogs enables quantitative dissection of the contribution of each substituent to potency, selectivity, and mechanism. This 'scaffold deconstruction' approach is essential for generating interpretable SAR that guides lead optimization.

Physicochemical Property Benchmarking for Analog Selection

In procurement decisions where multiple phenoxypyrimidine-urea analogs are commercially available, the p-tolyl derivative (cLogP ~3.5; tPSA ~66 Ų; MW 320.35) occupies a favorable drug-like property space distinct from the higher-lipophilicity ortho-ethyl analog (cLogP ~4.1) and the electronically altered difluoro analog . For programs with strict physicochemical property criteria (e.g., central nervous system penetration requiring lower tPSA, or metabolic stability concerns favoring non-fluorinated scaffolds), these quantitative property differences provide a rational basis for analog prioritization.

Quote Request

Request a Quote for 1-(4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.